N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide
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Overview
Description
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, a butyl group, and a benzamide moiety substituted with chlorine and iodine atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting the benzothiazole derivative with 2-chloro-5-iodobenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the benzothiazole ring.
Scientific Research Applications
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- N-(6-butyl-1,3-benzothiazol-2-yl)benzamide
- N-(6-butyl-1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide
Uniqueness
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms on the benzamide moiety. This dual substitution can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H16ClIN2OS |
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Molecular Weight |
470.8 g/mol |
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C18H16ClIN2OS/c1-2-3-4-11-5-8-15-16(9-11)24-18(21-15)22-17(23)13-10-12(20)6-7-14(13)19/h5-10H,2-4H2,1H3,(H,21,22,23) |
InChI Key |
MPWCMMNUBIEEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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